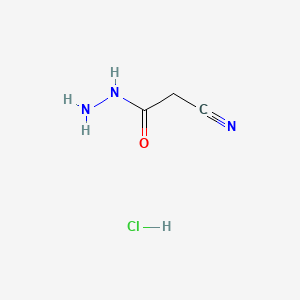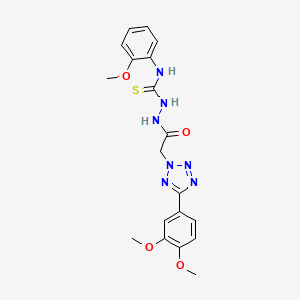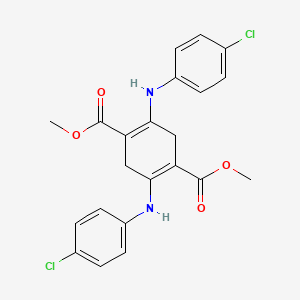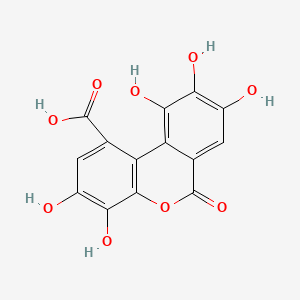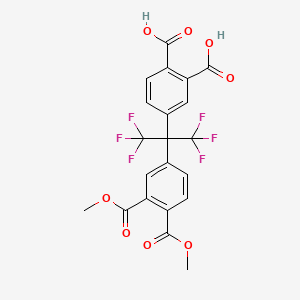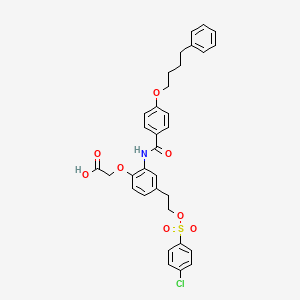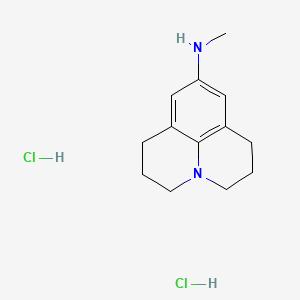
Butecort
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is available in multiple forms, including inhalers, nebulizers, pills, nasal sprays, and rectal forms . Budesonide is commonly used for managing asthma, chronic obstructive pulmonary disease (COPD), allergic rhinitis, nasal polyps, and inflammatory bowel diseases such as Crohn’s disease and ulcerative colitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Budesonide is synthesized through a multi-step process that involves the formation of its core steroid structure followed by specific functional group modifications. The synthesis typically starts with the steroid nucleus, which undergoes various chemical transformations, including hydroxylation, oxidation, and esterification, to yield the final product .
Industrial Production Methods
Industrial production of budesonide involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards. The final product is formulated into different dosage forms, such as inhalers and pills, for clinical use .
Chemical Reactions Analysis
Types of Reactions
Budesonide undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with others, such as halogenation or esterification.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of budesonide include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and esterification agents like acetic anhydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include various intermediates with modified functional groups, ultimately leading to the final budesonide compound. These intermediates are crucial for achieving the specific pharmacological properties of budesonide .
Scientific Research Applications
Budesonide has a wide range of scientific research applications, including:
Chemistry: Studying the chemical properties and reactivity of glucocorticoids.
Biology: Investigating the biological effects of glucocorticoids on cellular processes and gene expression.
Medicine: Developing new therapeutic formulations and delivery methods for inflammatory diseases.
Industry: Producing high-quality pharmaceutical products for clinical use.
Mechanism of Action
Budesonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The primary molecular targets include cytokines, chemokines, and adhesion molecules, which play key roles in the inflammatory process . The overall effect is a reduction in inflammation and immune response, providing relief from symptoms associated with various inflammatory conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to budesonide include other glucocorticoids such as:
- Prednisone
- Dexamethasone
- Hydrocortisone
- Fluticasone
Uniqueness of Budesonide
Budesonide is unique among glucocorticoids due to its high topical potency and low systemic bioavailability. This makes it particularly effective for localized treatment of inflammatory conditions with minimal systemic side effects . Additionally, budesonide has a favorable safety profile, making it suitable for long-term use in chronic conditions .
Properties
CAS No. |
38965-31-0 |
|---|---|
Molecular Formula |
C30H40F2O7 |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3,3-dimethylbutanoate |
InChI |
InChI=1S/C30H40F2O7/c1-25(2,3)14-24(36)37-15-22(35)30-23(38-26(4,5)39-30)12-17-18-11-20(31)19-10-16(33)8-9-27(19,6)29(18,32)21(34)13-28(17,30)7/h8-10,17-18,20-21,23,34H,11-15H2,1-7H3/t17-,18-,20-,21-,23+,27-,28-,29-,30+/m0/s1 |
InChI Key |
ABYHIIVPZPOTTD-WYBVKUDASA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)CC(C)(C)C)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)CC(C)(C)C)C)O)F)C)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




